1,2-Diiodo-3,5-dimethylbenzene
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Description
1,2-Diiodo-3,5-dimethylbenzene is an organic compound with the molecular formula C8H8I2. It is used for industrial and scientific research . The molecular weight of this compound is 357.96 .
Synthesis Analysis
The synthesis of this compound can be achieved through the oxidation of 1,4-diiodo-2,5-dimethylbenzene . The synthesis techniques are modifications of approaches described in previous studies .Molecular Structure Analysis
The structures of this compound are determined by single crystal X-ray diffraction . The packing motif in the structure is determined by the presence of both π-stacking and the interaction between σ-holes of iodine atoms and the π-system of the neighboring molecules .Chemical Reactions Analysis
Interactions involving halogen atoms play a significant role in the crystal packing formation in the structures of this compound . In the case of diiodoxylene, iodine σ-hole–π-system interactions are also observed in the structure .Safety and Hazards
Safety measures for handling 1,2-Diiodo-3,5-dimethylbenzene include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Future Directions
The study of 1,2-Diiodo-3,5-dimethylbenzene can provide new and innovative dimensions to the existing molecular designs employed for triplet harvesting . The modulation of the excited state emission characteristics of a simple pyromellitic diimide derivative on complexation with appropriate donor molecules of varying electronic characteristics can demonstrate the selective harvesting of emission from its locally excited (LE) and CT singlet and triplet states .
properties
CAS RN |
4102-49-2 |
---|---|
Molecular Formula |
C8H8I2 |
Molecular Weight |
357.96 g/mol |
IUPAC Name |
1,2-diiodo-3,5-dimethylbenzene |
InChI |
InChI=1S/C8H8I2/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 |
InChI Key |
BWEXGFATNVJEBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)I)C |
Origin of Product |
United States |
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